6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N2O2S2 and its molecular weight is 422.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors.
Mode of Action
These compounds could potentially interact with the bacterial quorum sensing system, specifically the LasB system . They may bind to the active site of the LasR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa .
Biochemical Pathways
By inhibiting the LasB system, these compounds could disrupt the normal functioning of the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation, virulence production, and other pathogenic behaviors .
Result of Action
The inhibition of quorum sensing could potentially reduce the pathogenicity of bacteria, making them less able to form biofilms or produce virulence factors .
Properties
IUPAC Name |
6-methyl-2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S2/c1-16-14-19-21(29-16)22(27)25(13-12-17-8-4-2-5-9-17)23(24-19)28-15-20(26)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEVMXHRMPJGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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